![molecular formula C8H12ClNO2 B567424 (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride CAS No. 1242184-45-7](/img/structure/B567424.png)

(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

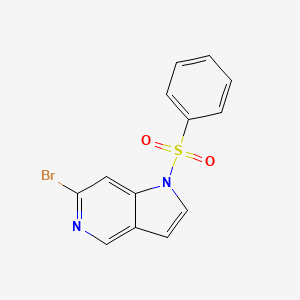

The compound “(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride” belongs to the class of organic compounds known as bicyclic compounds. These are organic compounds containing two fused rings .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic system, which consists of two fused rings . The specific configuration “(1R,2S,3R,4S)” indicates the spatial arrangement of the atoms in the molecule .

Aplicaciones Científicas De Investigación

Pharmacological Review of Chlorogenic Acid

Chlorogenic Acid (CGA) has been extensively studied for its diverse biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and cardioprotective activities. CGA, a polyphenol found in green coffee extracts and tea, plays significant roles in modulating lipid metabolism and glucose regulation, potentially offering therapeutic benefits for conditions such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. The comprehensive review by Naveed et al. (2018) emphasizes the need for further research to optimize its biological and pharmacological effects, suggesting CGA's potential as a natural food additive to replace synthetic antibiotics and reduce medical costs Naveed et al., 2018.

Spin Label Amino Acid TOAC and Peptide Studies

The paramagnetic amino acid TOAC has been instrumental in analyzing peptide backbone dynamics and secondary structure, as well as interactions with membranes and proteins, using EPR spectroscopy among other techniques. Schreier et al. (2012) review the chemical, physicochemical, spectroscopic, and conformational aspects of TOAC, highlighting its increasing applications in future studies Schreier et al., 2012.

Understanding Biocatalyst Inhibition by Carboxylic Acids

Jarboe et al. (2013) delve into how carboxylic acids, despite their potential as biorenewable chemicals, can inhibit microbial biocatalysts at concentrations below desired yields. This review identifies strategies to increase microbial robustness, which could be crucial for optimizing the production of valuable compounds, including those related to "(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride" Jarboe et al., 2013.

Direcciones Futuras

Propiedades

IUPAC Name |

(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c9-7-5-2-1-4(3-5)6(7)8(10)11;/h1-2,4-7H,3,9H2,(H,10,11);1H/t4-,5+,6-,7+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZBHUJIMERBHKY-DABREVLYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C(C2C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C=C[C@H]1[C@H]([C@H]2C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567342.png)

![Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B567363.png)